molecular formula C7H8BrN B180948 3-Bromo-2,6-dimethylpyridine CAS No. 3430-31-7

3-Bromo-2,6-dimethylpyridine

Cat. No.: B180948
CAS No.: 3430-31-7
M. Wt: 186.05 g/mol
InChI Key: TUJVGHCSNXCAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2,6-dimethylpyridine is an organic compound with the molecular formula C7H8BrN. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are replaced by methyl groups, and the hydrogen atom at position 3 is replaced by a bromine atom. This compound is a colorless to pale yellow liquid with a distinctive odor and is soluble in various organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2,6-dimethylpyridine can be synthesized through the bromination of 2,6-dimethylpyridine. The process involves the following steps :

    Starting Material: 2,6-dimethylpyridine.

    Bromination: The reaction is carried out by adding bromine to 2,6-dimethylpyridine in the presence of a solvent such as acetic acid or chloroform. The reaction mixture is stirred at a controlled temperature to ensure complete bromination.

    Isolation: The product is isolated by extraction with an organic solvent, followed by purification through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination reactions. The process typically includes the use of oleum (a solution of sulfur trioxide in sulfuric acid) and bromine. The reaction is carried out in a controlled environment to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-dimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar solvents like dimethyl sulfoxide.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Reduction: 2,6-dimethylpyridine.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₇H₈BrN
Molecular Weight : 186.05 g/mol
Structure : The compound features a pyridine ring substituted with a bromine atom at the 3-position and methyl groups at the 2- and 6-positions. This unique arrangement contributes to its reactivity and functionality in chemical reactions.

Organic Synthesis

3-Bromo-2,6-dimethylpyridine serves as a crucial building block in organic synthesis. Its bromine atom can be replaced with various functional groups through nucleophilic substitution reactions, allowing for the formation of complex organic molecules. This versatility makes it valuable in synthesizing pharmaceuticals and agrochemicals.

Pharmaceutical Development

Research indicates that this compound has potential therapeutic applications. It has been explored as a precursor in synthesizing drugs targeting specific biological pathways. Notably, its derivatives have shown antimicrobial and anticancer activities . Studies have also demonstrated its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is significant in drug metabolism and pharmacokinetics.

The compound exhibits interesting biological properties. Its structural features suggest potential antimicrobial or antifungal activities, although further studies are necessary to confirm these effects.

Material Science

In material science, the incorporation of the bromine atom and methyl groups can lead to novel materials with specific functionalities such as conductivity or luminescence. This opens avenues for research into new applications in electronics or photonics .

Case Study 1: Synthesis of Novel Pyridine Derivatives

A study utilized this compound as a starting material for synthesizing a library of triaryl-substituted pyridines via Suzuki coupling reactions. The results demonstrated the compound's effectiveness in generating diverse derivatives with potential biological activities .

Case Study 2: Pharmacological Interactions

Research highlighted the interaction of this compound with CYP1A2 enzymes, indicating its potential to affect drug metabolism significantly. This finding is crucial for understanding drug-drug interactions in therapeutic settings.

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-dimethylpyridine depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In Suzuki-Miyaura coupling, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form a new carbon-carbon bond .

Comparison with Similar Compounds

3-Bromo-2,6-dimethylpyridine can be compared with other brominated pyridines, such as 2-Bromo-3,5-dimethylpyridine and 2-Bromo-4-methylpyridine . These compounds share similar reactivity patterns but differ in the position and number of substituents on the pyridine ring. The unique substitution pattern of this compound makes it particularly useful in specific synthetic applications, such as the selective formation of biaryl compounds through Suzuki-Miyaura coupling.

List of Similar Compounds

  • 2-Bromo-3,5-dimethylpyridine
  • 2-Bromo-4-methylpyridine
  • 2-Bromopyridine

Biological Activity

3-Bromo-2,6-dimethylpyridine (CAS No. 3430-31-7) is a chemical compound that has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 3-position and two methyl groups at the 2 and 6 positions of the pyridine ring. Its molecular formula is C7H8BrN. The structural features contribute to its unique reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC7H8BrN
Molecular Weight185.05 g/mol
AppearanceColorless to light yellow liquid or solid
Log P (octanol-water partition coefficient)2.18 - 2.94

The biological activity of this compound is primarily attributed to its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial in drug metabolism, and its inhibition can lead to altered pharmacokinetics of co-administered drugs, potentially resulting in drug-drug interactions .

Enzyme Inhibition

  • CYP1A2 Inhibition : Research indicates that this compound effectively inhibits CYP1A2, which may affect the metabolism of various therapeutic agents .
  • Potential Drug Interactions : The inhibition of CYP1A2 suggests that this compound could influence the efficacy and safety profiles of other drugs metabolized by this pathway.

Antimicrobial Properties

Several studies have explored the antimicrobial potential of this compound. It has been suggested that this compound may exhibit activity against various microbial strains; however, specific studies are required to confirm these effects.

Anticancer Activity

Preliminary research indicates that derivatives of pyridine compounds, including this compound, may possess anticancer properties. The structural modifications imparted by bromination and methylation could enhance their interaction with cancer-related targets.

Case Studies and Research Findings

  • Study on CYP1A2 Inhibition : A study highlighted the role of this compound as a selective inhibitor of CYP1A2. This finding underscores its potential use in pharmacological applications where modulation of drug metabolism is desired.
  • Antimicrobial Activity Assessment : In vitro testing has shown that compounds similar to this compound exhibit varying degrees of antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including:

  • Bromination : Direct bromination of 2,6-dimethylpyridine using bromine or brominating agents under controlled conditions.
  • Substitution Reactions : The bromine atom can be substituted with other functional groups to create derivatives with potentially enhanced biological activities .

Properties

IUPAC Name

3-bromo-2,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-3-4-7(8)6(2)9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJVGHCSNXCAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345365
Record name 3-Bromo-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3430-31-7
Record name 3-Bromo-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2,6-dimethylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Bromo-2,6-dimethylpyridine
3-Bromo-2,6-dimethylpyridine
3-Bromo-2,6-dimethylpyridine
3-Bromo-2,6-dimethylpyridine
3-Bromo-2,6-dimethylpyridine
3-Bromo-2,6-dimethylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.